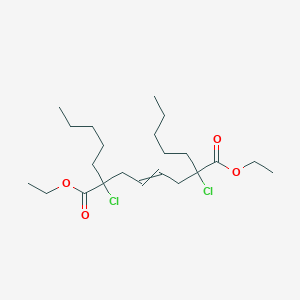
Diethyl 2,7-dichloro-2,7-dipentyloct-4-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,7-dichloro-2,7-dipentyloct-4-enedioate is an organic compound with a complex structure that includes multiple chlorine and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,7-dichloro-2,7-dipentyloct-4-enedioate typically involves the esterification of the corresponding diacid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The diacid precursor can be synthesized through a series of chlorination and alkylation reactions starting from simpler organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,7-dichloro-2,7-dipentyloct-4-enedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include diethyl 2,7-dichloro-2,7-dipentyloct-4-enedioic acid, diethyl 2,7-dichloro-2,7-dipentyloct-4-enediol, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,7-dichloro-2,7-dipentyloct-4-enedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2,7-dichloro-2,7-dipentyloct-4-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,7-dibutyl-2,7-dichloro-4-methyloct-4-enedioate
- Diethyl 2,7-dibutyl-2,7-dichlorooct-4-enedioate
Uniqueness
Diethyl 2,7-dichloro-2,7-dipentyloct-4-enedioate is unique due to its specific structural features, such as the presence of chlorine atoms and ester groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
62425-48-3 |
|---|---|
Molecular Formula |
C22H38Cl2O4 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
diethyl 2,7-dichloro-2,7-dipentyloct-4-enedioate |
InChI |
InChI=1S/C22H38Cl2O4/c1-5-9-11-15-21(23,19(25)27-7-3)17-13-14-18-22(24,16-12-10-6-2)20(26)28-8-4/h13-14H,5-12,15-18H2,1-4H3 |
InChI Key |
XZHQWFNSGNVPNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC=CCC(CCCCC)(C(=O)OCC)Cl)(C(=O)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















